molecular formula C13H16BNO2S B13461401 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine

Cat. No.: B13461401
M. Wt: 261.2 g/mol
InChI Key: AFCDTHDXZIAYJM-UHFFFAOYSA-N
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Description

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine is a boron-containing heterocyclic compound. It is characterized by the presence of a thieno[2,3-c]pyridine core, which is fused with a 1,3,2-dioxaborolane ring. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine typically involves the borylation of thieno[2,3-c]pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction between a thieno[2,3-c]pyridine halide and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine.

Major Products Formed

Scientific Research Applications

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine exerts its effects is largely dependent on its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine is unique due to its thieno[2,3-c]pyridine core, which imparts distinct electronic properties and reactivity compared to other boron-containing compounds. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C13H16BNO2S

Molecular Weight

261.2 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)11-7-9-5-6-15-8-10(9)18-11/h5-8H,1-4H3

InChI Key

AFCDTHDXZIAYJM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=NC=C3

Origin of Product

United States

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